Product packaging for 2-cyano-N-(prop-2-yn-1-yl)acetamide(Cat. No.:CAS No. 268222-23-7)

2-cyano-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B2681931
CAS No.: 268222-23-7
M. Wt: 122.127
InChI Key: UWMHFSKISKQAEA-UHFFFAOYSA-N
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Description

Overview of Cyanoacetamides as Versatile Synthons in Organic Synthesis

Cyanoacetamides are a class of organic compounds characterized by the presence of a cyano group (-C≡N) and an acetamide (B32628) (-CH₂C(=O)N-) functionality. These compounds are highly valued in organic chemistry as versatile synthons, or building blocks, for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net Their utility stems from the multiple reactive sites within their molecular structure.

The active methylene (B1212753) group (the -CH₂- between the cyano and carbonyl groups) is particularly reactive and can participate in a variety of condensation and substitution reactions. researchgate.nettubitak.gov.tr Furthermore, the carbonyl and cyano groups are strategically positioned to react with bidentate reagents, facilitating the formation of diverse heterocyclic systems such as pyridines, pyrazoles, thiazoles, and thiophenes. researchgate.nettubitak.gov.tr The polyfunctional nature of cyanoacetamides, possessing both electrophilic and nucleophilic centers, allows for a broad range of chemical transformations. tubitak.gov.tr This versatility has made them crucial intermediates in the synthesis of numerous biologically active molecules and has drawn the attention of biochemists. researchgate.nettubitak.gov.tr

The synthesis of cyanoacetamide derivatives can be achieved through several methods, with a common and economical approach being the reaction of substituted amines with alkyl cyanoacetates. researchgate.netresearchgate.net

Structural Context and Significance of the Propargyl and Cyanoacetamide Moieties in 2-cyano-N-(prop-2-yn-1-yl)acetamide

The structure of This compound is distinguished by the combination of a cyanoacetamide core and a propargyl group attached to the nitrogen atom. Each of these moieties contributes unique chemical properties that define the compound's reactivity and potential applications.

The propargyl group (prop-2-yn-1-yl) is a small, three-carbon functional group containing a terminal alkyne. This alkyne functionality is highly reactive and serves as a key handle for a variety of chemical transformations. rawsource.com It is particularly valuable in coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." qut.edu.auscispace.com The presence of the propargyl group makes This compound a valuable precursor for creating more complex molecular architectures and for introducing the propargylamine (B41283) moiety, which is found in a number of medicinally important compounds. tandfonline.comnih.govresearchgate.net

The cyanoacetamide moiety , as previously discussed, provides a reactive platform for constructing heterocyclic rings. ekb.eg The combination of the active methylene group and the electrophilic cyano and carbonyl carbons allows for a diverse range of cyclization reactions. tubitak.gov.tr

The synergy between the reactive propargyl group and the versatile cyanoacetamide core in This compound creates a powerful synthetic intermediate. This unique combination allows for sequential or tandem reactions, where both the alkyne and the cyanoacetamide portions can be selectively functionalized to build intricate molecular frameworks.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 268222-23-7 guidechem.com
Molecular Formula C₆H₆N₂O guidechem.com
Molecular Weight 122.12 g/mol guidechem.com
SMILES Code O=C(NCC#C)CC#N bldpharm.com
Predicted pKa 5.00 ± 0.10 guidechem.com

This table is based on predicted and reported data.

Current Research Landscape and Academic Interest in this compound

The unique structural features of This compound have positioned it as a compound of significant interest in contemporary chemical research. A review of recent literature highlights its utility as a precursor in the synthesis of a variety of heterocyclic systems.

One notable application is in the synthesis of quinoline (B57606) derivatives. For instance, the condensation of 2-amino-5-chlorobenzaldehyde (B1272629) with This compound in the presence of a mild base like N-methylpiperidine yields N-(prop-2-yn-1-yl)quinoline derivatives without isomerization of the triple bond. researchgate.net This demonstrates the compound's utility in constructing fused heterocyclic systems.

Furthermore, the propargyl group of This compound makes it a valuable component in multicomponent reactions. These reactions, which involve the simultaneous combination of three or more starting materials, are highly efficient for generating molecular diversity. The alkyne functionality can participate in reactions like the A³ coupling (aldehyde-alkyne-amine) to form propargylamines, which are themselves important synthetic intermediates. researchgate.net

The broader class of cyanoacetamides, to which this compound belongs, is also the subject of extensive research. They are key starting materials for Gewald reactions, a multicomponent reaction that produces highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry. nih.gov The development of new protocols for the synthesis of cyanoacetamide derivatives and their subsequent use in creating novel heterocyclic libraries remains an active area of investigation. researchgate.netperiodikos.com.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B2681931 2-cyano-N-(prop-2-yn-1-yl)acetamide CAS No. 268222-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-2-5-8-6(9)3-4-7/h1H,3,5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMHFSKISKQAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Chemical Transformations of 2 Cyano N Prop 2 Yn 1 Yl Acetamide

Reactions Involving the Active Methylene (B1212753) Group (CH2)

The methylene group in 2-cyano-N-(prop-2-yn-1-yl)acetamide is positioned between two electron-withdrawing groups (a nitrile and a carbonyl group), rendering the associated protons acidic. This "active methylene" characteristic allows for the ready formation of a resonance-stabilized carbanion, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. It involves the nucleophilic addition of the carbanion to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. In the case of this compound, this reaction provides a direct route to substituted acrylamide (B121943) derivatives.

A specific example is the condensation with 2-amino-5-chlorobenzaldehyde (B1272629). researchgate.net When this reaction is conducted in ethanol (B145695) with a mild base such as N-methylpiperidine, it yields the corresponding N-(prop-2-yn-1-yl)quinoline derivative without isomerization of the alkyne. researchgate.net However, using a stronger base like sodium hydroxide (B78521) can cause a shift of the triple bond, leading to the N-(prop-1-yn-1-yl)quinoline derivative. researchgate.net This highlights the influence of reaction conditions on the final product structure.

Table 1: Knoevenagel Condensation of this compound
Aldehyde ReactantBase/SolventProductReference
2-amino-5-chlorobenzaldehydeN-methylpiperidine / Ethanol3-amino-6-chloro-N-(prop-2-yn-1-yl)quinoline-2-carboxamide researchgate.net
2-amino-5-chlorobenzaldehydeSodium Hydroxide / Ethanol3-amino-6-chloro-N-(prop-1-yn-1-yl)quinoline-2-carboxamide researchgate.net

The carbanion generated from the active methylene group of this compound can act as a "Michael donor" in Michael addition reactions. wikipedia.orgorganic-chemistry.org This reaction, a type of conjugate addition, involves the 1,4-addition of the nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a "Michael acceptor". wikipedia.orgyoutube.comchemistrysteps.com

The mechanism begins with the deprotonation of the active methylene group by a base to form the resonance-stabilized enolate. wikipedia.org This nucleophile then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate, which is subsequently protonated to yield the final adduct. wikipedia.org This reaction is a powerful tool for carbon chain extension and the synthesis of 1,5-dicarbonyl compounds or their analogues.

Table 2: Potential Michael Acceptors for Reaction with this compound
Class of Michael AcceptorGeneral StructureExample
α,β-Unsaturated KetonesR-CO-CH=CH-R'Methyl vinyl ketone
α,β-Unsaturated AldehydesR-CHO-CH=CH-R'Acrolein
α,β-Unsaturated EstersR-COOR'-CH=CH-R''Ethyl acrylate
α,β-Unsaturated NitrilesR-CN-CH=CH-R'Acrylonitrile

The nucleophilic carbanion derived from this compound can react with a variety of electrophilic reagents, leading to mono- or di-substituted derivatives at the methylene position. researchgate.net

Alkylation is a common transformation, typically achieved by treating the active methylene compound with an alkyl halide in the presence of a base. google.comsemanticscholar.org Bases such as cesium carbonate have been shown to be effective for the C-alkylation of various active methylene compounds, including β-ketoesters and nitriles. researchgate.net Similarly, acylation can be accomplished using acylating agents like acyl chlorides or anhydrides to introduce a keto group at the active methylene position, forming a β-dicarbonyl derivative.

Table 3: Potential Electrophilic Reactions at the Active Methylene Group
Reaction TypeElectrophilic ReagentGeneral Product Structure
AlkylationAlkyl Halide (R-X)Substituted cyanoacetamide with an R group on the α-carbon
AcylationAcyl Chloride (R-COCl)Substituted cyanoacetamide with an R-CO group on the α-carbon
BenzylationBenzyl (B1604629) Bromide (Bn-Br)Substituted cyanoacetamide with a benzyl group on the α-carbon

Transformations of the Nitrile Group (-CN)

The nitrile (or cyano) group is a versatile functional group that can be converted into several other important functionalities, including amines, aldehydes, ketones, and carboxylic acids.

The nitrile group can be readily reduced to a primary amine (R-CH2NH2). This transformation is synthetically valuable and can be achieved using several common reducing agents.

One of the most effective methods is the use of lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately yielding a primary amine after an aqueous workup. libretexts.orglibretexts.org Catalytic hydrogenation is another widely used method, employing hydrogen gas (H2) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. chemscene.com

Table 4: Common Methods for Nitrile Reduction
Reagent(s)ProductDescription
1. LiAlH4 2. H2OPrimary AmineA powerful hydride reagent that provides high yields of the primary amine. libretexts.orglibretexts.org
H2, Raney NiPrimary AmineA common catalytic hydrogenation method. chemscene.com
H2, Pd/C or PtO2Primary AmineAlternative catalysts for the hydrogenation of nitriles.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate.

Acidic Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H2SO4) first protonates the nitrogen, making the carbon more electrophilic for attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Basic Hydrolysis: Under basic conditions (e.g., heating with aqueous NaOH), the hydroxide ion directly attacks the nitrile carbon. The intermediate imine anion is protonated by water to form the amide, which is then hydrolyzed to the carboxylate salt. Ammonia is liberated during this process. Acidification of the salt is required to obtain the free carboxylic acid.

Conversion to Ketones: Nitriles react with organometallic reagents, such as Grignard reagents (R'-MgX), to produce ketones after hydrolysis. libretexts.orglibretexts.orgmasterorganicchemistry.com The Grignard reagent adds to the nitrile carbon to form an imine anion, which is stabilized as a magnesium salt. masterorganicchemistry.comyoutube.comyoutube.com Subsequent acidic aqueous workup hydrolyzes the imine intermediate to the corresponding ketone. masterorganicchemistry.comyoutube.comyoutube.com

Conversion to Aldehydes: The Stephen aldehyde synthesis converts a nitrile to an aldehyde. wikipedia.org The reaction involves treating the nitrile with tin(II) chloride (SnCl2) and hydrochloric acid (HCl). This process forms an aldimine tin chloride salt, which then hydrolyzes to yield the aldehyde. wikipedia.org This method is generally more effective for aromatic nitriles. wikipedia.org

Reactivity of the Amide Moiety (-CONH-)

The amide group in this compound is a key functional group that can undergo various chemical transformations.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. This two-step addition-elimination process involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of a leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org While amides are generally less reactive than acid chlorides or anhydrides, they can still participate in these reactions under appropriate conditions.

The reactivity of the amide in this compound can be influenced by both steric and electronic factors. The accessibility of the carbonyl group to the incoming nucleophile and the stability of the leaving group play crucial roles in determining the reaction rate. libretexts.org

Common nucleophilic acyl substitution reactions involving amides include hydrolysis, which can be catalyzed by either acid or base, leading to the formation of a carboxylic acid and an amine. Other nucleophiles, such as alcohols or other amines, can also displace the amino group, resulting in the formation of esters or different amides, respectively. The specific conditions required for these transformations depend on the nature of the nucleophile and the inherent reactivity of the amide.

Reactions of the Propargyl Moiety (C≡CH)

The propargyl group, with its terminal alkyne, is a highly versatile functional group that can participate in a variety of chemical reactions.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) Potential

The terminal alkyne of the propargyl group makes this compound an excellent candidate for "click" chemistry. This concept, introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts. mt.com

The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne 1,3-dipolar Cycloaddition (CuAAC). sigmaaldrich.com This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. The high efficiency and selectivity of this reaction make it a powerful tool for various applications, including drug discovery and bioconjugation.

Other Alkyne-Involving Cycloaddition Reactions

Beyond the well-known CuAAC reaction, the alkyne functionality of the propargyl group can participate in other cycloaddition reactions. For instance, nitriles can act as 2-π components in formal [2+2+2] cycloadditions, leading to the formation of pyridine (B92270) derivatives. mit.edu These reactions can proceed through pericyclic cascade mechanisms, highlighting the versatility of the cyano and alkyne groups in constructing complex heterocyclic systems. mit.edu

Additionally, the cyanoacetamide moiety itself can be a precursor for various cyclization reactions to form five- and six-membered heterocycles. researchgate.netglobethesis.com For example, the reaction of cyanoacetamide derivatives with various reagents can lead to the synthesis of pyridones, which are important structural motifs in medicinal chemistry. globethesis.com

Isomerization and Rearrangement Studies of Propargyl Derivatives

Propargyl amides can undergo isomerization reactions under certain conditions. Base-catalyzed isomerization, for example, can lead to the formation of allenamides or ynamides. acs.orgnih.gov The outcome of this reaction can be influenced by small structural changes in the molecule due to the small energy difference between the N-allenyl and N-alkynyl forms. nih.gov

Furthermore, propargyl amides can undergo cycloisomerization reactions catalyzed by various transition metals, such as gold or copper. rsc.orgresearchgate.net These reactions can lead to the formation of substituted dihydrooxazoles, which are valuable heterocyclic compounds. rsc.org The specific catalyst and reaction conditions can influence the outcome and efficiency of these cyclization processes.

The redox isomerization of propargyl amines, a related class of compounds, has also been studied. acs.org These reactions can be catalyzed by transition metals or mediated by bases, leading to the formation of α,β-unsaturated imines. acs.org While not directly involving this compound, these studies provide valuable insights into the potential reactivity of the propargyl moiety.

Derivatization and Heterocyclic Synthesis from 2 Cyano N Prop 2 Yn 1 Yl Acetamide Precursors

Synthesis of Five-Membered Heterocycles

The propargyl group and the active methylene (B1212753) of 2-cyano-N-(prop-2-yn-1-yl)acetamide are key functionalities for the construction of various five-membered heterocyclic systems.

Pyrazoles and Fused Pyrazoles

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are readily synthesized from this compound and its derivatives. ekb.eg The reaction of cyanoacetamide derivatives with hydrazine (B178648) hydrate (B1144303) or its substituted counterparts is a common and effective method for constructing the pyrazole (B372694) ring. beilstein-journals.orgekb.eg For instance, the reaction of appropriately substituted cyanoacetamides with hydrazine hydrate can yield 3-amino-1H-pyrazole-4-carboxamide derivatives. bohrium.com

Furthermore, the versatility of the cyanoacetamide precursor allows for the synthesis of more complex fused pyrazole systems. For example, enaminonitriles derived from 2-cyano-N-cyclohexylacetamide react with hydrazine derivatives to afford pyrazole derivatives, which can then be further reacted with aminopyrazoles to yield pyrazolo[1,5-a]pyrimidines. raco.cat The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) and 4,7-dihydropyrazolo[1,5-a]pyrimidinone derivatives has also been achieved by condensing 4-cyano/carboxylate-5-aminopyrazole derivatives with acetylacetone (B45752) or β-ketoesters. beilstein-journals.org

Starting MaterialReagent(s)ProductReference(s)
2-Cyano-N-cyclohexylacetamideHydrazine derivativesPyrazole derivatives raco.cat
Pyrazole derivativesAminopyrazolesPyrazolo[1,5-a]pyrimidines raco.cat
4-Cyano/carboxylate-5-aminopyrazole derivativesAcetylacetone, β-ketoestersPyrazolo[1,5-a]pyrimidine, 4,7-dihydropyrazolo[1,5-a]pyrimidinone beilstein-journals.org
2-Cyano-N-(1,3-dihydroxy-2-(hydroxyl-methyl) propan-2-yl) acetamide (B32628)Hydrazine hydrate3-Amino-1H-pyrazole-4-carboxamide bohrium.com
2-Cyano-N-(5-methylthiazol-2-yl)acetamideHydrazine derivativesAminopyrazole derivatives ekb.eg

Thiophenes and Fused Thiophenes

The Gewald reaction is a prominent method for the synthesis of aminothiophenes, and cyanoacetamide derivatives are excellent substrates for this reaction. The reaction of this compound with a ketone or aldehyde and elemental sulfur in the presence of a base leads to the formation of 2-aminothiophene-3-carboxamides. For example, the reaction of 2-cyano-N-isopropylacetamide with cycloheptanone (B156872) and sulfur in ethanol (B145695) containing morpholine (B109124) as a base yields aminothiophene-3-carboxamide. researchgate.net

Fused thiophene (B33073) systems can also be accessed. For instance, the reaction of 2-cyano-N-(3-cyano-4-arylthiophen-2-yl)acetamides with salicylaldehyde (B1680747) can lead to the formation of N-(4-arylthiophen-2-yl)quinoline derivatives, demonstrating a pathway to fused systems containing a thiophene ring. researchgate.net Additionally, intramolecular C-H activation of thiophenes in specifically designed precursors can lead to the formation of fused ruthenacycles and osmacycles with aromatic character, including the first example of a metallabenzyne with a fused thiophene ring. xmu.edu.cn

Starting MaterialReagent(s)ProductReference(s)
2-Cyano-N-isopropylacetamideCycloheptanone, Sulfur, MorpholineAminothiophene-3-carboxamide researchgate.net
2-Cyano-N-(3-cyano-4-arylthiophen-2-yl)acetamidesSalicylaldehydeN-(4-Arylthiophen-2-yl)quinoline derivatives researchgate.net
1-(Thiophen-2-yl)prop-2-yn-1-olRuCl2(PPh3)3 or OsCl2(PPh3)3Fused ruthena-/osmacycles xmu.edu.cn

Isoxazoles and Other Azole Systems

The synthesis of isoxazoles, five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions, can be achieved through various routes. organic-chemistry.orgnih.gov One common method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.orgnih.gov While direct use of this compound in this context is not explicitly detailed in the provided results, the propargyl group is a suitable dipolarophile for such reactions. For example, the cycloaddition of copper(I) acetylides to nitrile oxides provides a ready access to 3,4-disubstituted isoxazoles. organic-chemistry.org Another approach involves the reaction of hydroxymoyl chloride with 2-cyano-N-(4-sulfamoylphenyl)acetamide to create 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives. nanobioletters.com

The versatile reactivity of cyanoacetamide derivatives also allows for the synthesis of other azole systems. For instance, 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-mercapto-3-(phenylamino)acrylamide can be reacted with N-phenyl benzenecarbohydrazonoyl chloride to furnish a 1,3,4-thiadiazole (B1197879) derivative. jst.go.jp

Starting MaterialReagent(s)ProductReference(s)
Copper(I) acetylidesNitrile oxides3,4-Disubstituted isoxazoles organic-chemistry.org
2-Cyano-N-(4-sulfamoylphenyl)acetamideHydroxymoyl chloride5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives nanobioletters.com
2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-mercapto-3-(phenylamino)acrylamideN-Phenyl benzenecarbohydrazonoyl chloride1,3,4-Thiadiazole derivative jst.go.jp

Synthesis of Six-Membered Heterocycles

The reactivity of this compound also extends to the formation of six-membered heterocyclic rings, which are prevalent in numerous biologically active molecules.

Pyridines and Fused Pyridines (e.g., Quinolines, Pyridinones)

Pyridines and their fused analogs are readily accessible from cyanoacetamide precursors. A common strategy involves the reaction of cyanoacetamide derivatives with 1,3-dicarbonyl compounds or their equivalents. For example, the reaction of N-(benzothiazol-2-yl)-2-cyanoacetamide with arylidenemalononitriles in the presence of L-proline affords polysubstituted pyridine (B92270) derivatives. rsc.org Similarly, 2-pyridone derivatives can be obtained from the reaction of cyanoacetamide with acetylacetone or arylidenes malononitrile. nih.govmdpi.com

The Friedländer annulation is a classical method for the synthesis of quinolines, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene group. nih.gov The condensation of 2-aminobenzaldehyde with 2-cyano-N-(prop-2-ynyl)acetamide in the presence of a base can generate 2-amino-N-(prop-1-ynyl)quinoline-3-carboxamide. nih.gov The choice of base can influence the isomerization of the propargyl group. nih.gov Furthermore, the reaction of enaminones with cyanoacetamides can lead to the formation of N-substituted 2-quinolinones. researchgate.net

Starting MaterialReagent(s)ProductReference(s)
N-(Benzothiazol-2-yl)-2-cyanoacetamideArylidenemalononitriles, L-prolinePolysubstituted pyridine derivatives rsc.org
2-Cyano-N-(4-sulfamoylphenyl)acetamideAcetylacetone or arylidenes malononitrile2-Pyridone derivatives nih.govmdpi.com
2-Aminobenzaldehyde2-Cyano-N-(prop-2-ynyl)acetamide, Base2-Amino-N-(prop-1-ynyl)quinoline-3-carboxamide nih.gov
EnaminonesCyanoacetamidesN-Substituted 2-quinolinones researchgate.net

Pyrimidines and Fused Pyrimidines

Pyrimidines, six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, can be synthesized from cyanoacetamide precursors. The reaction of 2-cyano-N-(1,3-dihydroxy-2-(hydroxyl-methyl) propan-2-yl) acetamide with guanidine (B92328) derivatives can lead to the formation of pyrimidine-5-carboxamides. bohrium.com

Fused pyrimidine (B1678525) systems, such as pyrazolo[1,5-a]pyrimidines, can be synthesized from aminopyrazole precursors, which in turn can be derived from cyanoacetamide. raco.catbeilstein-journals.org For example, the reaction of (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, derived from 2-cyano-N-cyclohexylacetamide, with aminopyrazoles affords pyrazolo[1,5-a]pyrimidines. raco.cat

Starting MaterialReagent(s)ProductReference(s)
2-Cyano-N-(1,3-dihydroxy-2-(hydroxyl-methyl) propan-2-yl) acetamideGuanidine derivativesPyrimidine-5-carboxamides bohrium.com
(E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamideAminopyrazolesPyrazolo[1,5-a]pyrimidines raco.cat
4-Cyano/carboxylate-5-aminopyrazole derivativesAcetylacetone, β-ketoestersPyrazolo[1,5-a]pyrimidine beilstein-journals.org

Chromenes and Related Oxygen Heterocycles

The synthesis of chromenes and related oxygen-containing heterocyclic systems is a significant area of organic chemistry due to the prevalence of these motifs in natural products and biologically active compounds. These syntheses often involve the condensation of a phenol (B47542) derivative with a suitable three-carbon component.

While the active methylene group in 2-cyanoacetamide (B1669375) derivatives is frequently utilized in reactions with salicylaldehydes to form chromenes, a review of the current literature does not provide specific examples of this compound being directly employed for the synthesis of chromenes or related oxygen heterocycles. For instance, the cycloaddition reaction of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide with salicylaldehyde is known to furnish chromene derivatives, highlighting the general reactivity of the cyanoacetamide core in such transformations. nih.gov However, specific studies detailing this pathway with the N-propargyl substituent are not extensively documented.

It is noteworthy that this compound has been successfully used in the synthesis of nitrogen-containing heterocycles. In one study, its condensation with 2-amino-5-chlorobenzaldehyde (B1272629) was shown to produce N-(prop-2-yn-1-yl)quinoline derivatives. researchgate.net This reaction underscores the reactivity of the precursor but falls outside the scope of oxygen heterocycle synthesis.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. Cyanoacetic acid derivatives are frequently employed as key components in a variety of MCRs. mdpi.com

Despite the potential of this compound to participate in such reactions, a detailed survey of the scientific literature reveals a lack of specific examples where it has been utilized as a reactant in multicomponent reactions. The propargylamine (B41283) moiety is a known component in isocyanide-based MCRs like the Ugi reaction, where it can introduce a terminal alkyne for subsequent post-condensation modifications, such as click reactions. dntb.gov.ua However, the direct involvement of the intact this compound molecule in a documented MCR is not apparent in the reviewed sources. The development of MCRs incorporating this specific building block remains an area for future exploration.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-cyano-N-(prop-2-yn-1-yl)acetamide and related compounds reveals characteristic absorption bands that correspond to specific vibrational modes of its functional groups. For instance, in N-substituted cyanoacetamides, the nitrile (C≡N) stretching vibration is typically observed in the range of 2269-2214 cm⁻¹. The carbonyl (C=O) stretching of the amide group appears as a strong band around 1693-1664 cm⁻¹. The N-H stretching of the secondary amide is expected in the region of 3445-3205 cm⁻¹, while the terminal alkyne C-H stretching should appear as a sharp band around 3300 cm⁻¹. The C≡C stretching of the alkyne is generally weaker and found in the 2100-2260 cm⁻¹ region. The presence of an azide (B81097) moiety in related structures shows a characteristic band around 2095 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For molecules containing polyyne chains, well-resolved peaks are observed in the 2050–2250 cm⁻¹ region. The stretching of a phenyl ring, if present as a substituent, would be indicated by a peak around 1600 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound and Related Compounds.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Nitrile (-C≡N)Stretching2269-2214IR
Carbonyl (C=O)Stretching1693-1664IR
Amide (N-H)Stretching3445-3205IR
Terminal Alkyne (≡C-H)Stretching~3300IR
Alkyne (-C≡C-)Stretching2100-2260IR
Azide (-N₃)Stretching~2095IR
Polyyne Chain-2050-2250Raman
Phenyl RingStretching~1600Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of N-substituted cyanoacetamides, the chemical shifts of the protons provide valuable structural information. For example, in a related compound, (E)-N-(5-Cyano-1-phenylpent-1-en-1-yl)-N-(prop-2-yn-1-yl)acetamide, the protons of the phenyl group appear as a multiplet in the range of δ 7.43 – 7.33 ppm. In another related structure, 2-Cyano-N-(4-sulfamoylphenyl)acetamide, the methylene (B1212753) (CH₂) protons are observed as a singlet at δ 3.96 ppm, and the amide (NH) proton appears as a singlet at δ 10.63 ppm. For this compound, one would expect to see signals for the acetyl CH₂, the propargyl CH₂, the terminal alkyne CH, and the amide NH protons.

¹³C NMR Spectroscopy:

Advanced Computational and Theoretical Studies on 2 Cyano N Prop 2 Yn 1 Yl Acetamide and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic properties that govern a molecule's reactivity and stability. For 2-cyano-N-(prop-2-yn-1-yl)acetamide and its derivatives, DFT calculations are instrumental in understanding the interplay between its electron-withdrawing cyano group, the resonance-capable amide group, and the reactive propargyl moiety.

In silico studies on related acetamide (B32628) derivatives often employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-31G(d) to optimize molecular geometries and compute electronic properties. researchgate.net Such calculations reveal the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, all of which are fundamental to predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and polarizability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the amide group and potentially the alkyne's π-system, which are the more electron-rich regions. Conversely, the LUMO is likely centered around the electron-deficient cyano group and the carbonyl carbon of the amide. FMO analysis helps in predicting the regioselectivity of reactions; for instance, nucleophilic attacks are expected at sites with high LUMO density, while electrophilic attacks occur at regions with high HOMO density.

Table 1: Representative Frontier Molecular Orbital Data for Cyanoacetamide Analogues

Compound AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Analogue A-6.85-1.255.60
Analogue B-7.10-1.505.60
Analogue C-6.70-1.804.90

Note: Data are hypothetical and representative of typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a clear picture of its electrophilic and nucleophilic regions. In an MEP map, regions of negative potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas prone to nucleophilic attack.

For this compound, the MEP map would predictably show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, highlighting these as primary sites for interactions with electrophiles or hydrogen bond donors. mdpi.com A region of positive potential would be expected around the amide hydrogen and the acetylenic hydrogen, indicating their susceptibility to nucleophilic attack or hydrogen bonding with acceptor atoms. nih.gov

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Conformational analysis aims to identify the most stable arrangement of atoms, known as the equilibrium geometry. Using DFT, researchers can perform geometry optimization to find the lowest energy conformer of this compound. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Studies on similar acetamide derivatives have determined key geometric parameters, such as bond lengths, bond angles, and dihedral angles. researchgate.net For instance, the planarity of the acetamide group and its orientation relative to other parts of the molecule are critical. In the case of (R)-2-Cyano-N-(1-phenylethyl)acetamide, the dihedral angle between the acetamide group and the benzene (B151609) ring was found to be 68.7 (1)°. researchgate.net Such structural details are crucial for understanding intermolecular interactions, like the N-H···O hydrogen bonds that often dictate crystal packing. researchgate.net

Table 2: Predicted Equilibrium Geometry Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC=O1.23 Å
C-N (amide)1.35 Å
C≡N (cyano)1.16 Å
C≡C (alkyne)1.21 Å
Bond AngleO=C-N122.5°
C-N-C121.0°
Dihedral AngleH-N-C-C~180°

Note: Data are hypothetical and based on standard values for similar functional groups.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized derivatives. This approach is invaluable in drug discovery for optimizing lead compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a library of analogues with varied substituents and measuring their biological activity (e.g., as enzyme inhibitors). Molecular descriptors, which quantify various aspects of the molecular structure, would then be calculated for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). Statistical methods are then used to build a predictive model. For instance, 2D and 3D-QSAR studies on acetamide derivatives have successfully identified key structural features for anti-influenza A virus activity. semanticscholar.org

Table 3: Common Molecular Descriptors for QSAR Analysis

Descriptor ClassExamplesDescription
Electronic Dipole Moment, HOMO/LUMO energies, Partial Atomic ChargesDescribes the electronic aspects of the molecule.
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeRelates to the size and shape of the molecule.
Topological Wiener Index, Kier & Hall Connectivity IndicesQuantifies molecular branching and connectivity.
Hydrophobic LogP (Partition Coefficient)Measures the lipophilicity of the molecule.

Molecular Docking Simulations for Ligand-Target Interactions in Derivative Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to drug design, as it helps to elucidate the binding mode of a potential drug within the active site of its biological target.

In the context of developing derivatives of this compound, molecular docking can be used to screen virtual libraries of analogues against a specific protein target. researchgate.netnih.gov The simulation calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating a more favorable interaction. researchgate.net The results also reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the receptor. semanticscholar.org Studies on other cyanoacetamide derivatives have used docking to identify promising antibacterial agents by simulating their interaction with target proteins. researchgate.netnih.gov For example, a derivative showed a binding energy of -7.7 kcal/mol when interacting with a Staphylococcus aureus protein (PDB: 5MM8). researchgate.net

Table 4: Hypothetical Molecular Docking Results for a this compound Derivative

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Example Kinase (XXXX)-8.5ASP145Hydrogen Bond (with N-H)
-8.5LYS72
-8.5PHE144
-8.5LEU25, VAL33

Reaction Mechanism Elucidation Through Computational Methods

Computational methods, particularly DFT, are highly effective in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For this compound, computational studies could be used to investigate its synthesis or subsequent reactions. For example, the condensation reaction between an amine and a cyanoacetate (B8463686) derivative to form the acetamide could be modeled. researchgate.netresearchgate.net Furthermore, the reactivity of the terminal alkyne in reactions like click chemistry or the participation of the active methylene (B1212753) group in Knoevenagel condensations or Gewald reactions can be explored. nih.govnih.gov Computational studies on the thermal decomposition of related N-diacetamides have proposed mechanisms involving six-membered transition states, demonstrating the power of these methods to explain experimental observations and predict reaction pathways. mdpi.com Such analyses provide fundamental insights into bond-forming and bond-breaking processes, guiding the development of efficient and selective synthetic routes.

Applications in Chemical and Materials Science Research

Role as a Synthetic Intermediate in Complex Organic Synthesis

2-cyano-N-(prop-2-yn-1-yl)acetamide serves as a crucial intermediate in the synthesis of more intricate organic molecules. Its distinct functional groups provide multiple reaction sites, allowing for the construction of diverse molecular frameworks. For instance, the terminal alkyne can undergo various transformations, including coupling reactions and cycloadditions, while the active methylene (B1212753) group adjacent to the cyano group can participate in condensation reactions. This versatility makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds and other complex organic structures. sapub.orgresearchgate.net

One notable application is in the synthesis of quinoline (B57606) derivatives. The condensation of 2-amino-5-chlorobenzaldehyde (B1272629) with this compound in the presence of a mild base like N-methylpiperidine yields an N-(prop-2-yn-1-yl)quinoline derivative without isomerization of the triple bond. researchgate.net This highlights the compound's utility in constructing fused heterocyclic systems, which are prevalent in many biologically active molecules.

Building Block for Specialty Chemicals and Fine Chemicals

The compound is a recognized building block for the production of specialty and fine chemicals. bldpharm.com Its reactive nature allows for its incorporation into larger molecules, imparting specific properties to the final product. The combination of the cyano and propargyl groups offers a platform for creating molecules with tailored functionalities. This has led to its use in the synthesis of various organic compounds with potential applications in pharmaceuticals and other specialized chemical industries.

Development of Novel Polymeric Materials and Macromolecules

The presence of a terminal alkyne group in this compound makes it a prime candidate for the development of novel polymeric materials and macromolecules. bldpharm.com This functionality allows it to participate in polymerization reactions, particularly alkyne polymerization and "click chemistry" reactions.

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and efficient method for constructing complex molecular architectures. sci-hub.seprecisepeg.com The terminal alkyne of this compound can readily react with azide-functionalized molecules to form stable 1,2,3-triazole linkages. sci-hub.sersc.org This modular approach enables the synthesis of well-defined polymers and macromolecules with precisely controlled structures and functionalities. Such materials are of interest for a variety of applications, including drug delivery, bioconjugation, and materials science. precisepeg.com

Exploration in Agrochemical Research as Precursors for Fungicides or Pesticides

Cyanoacetamide derivatives have been investigated for their potential applications in agrochemical research, particularly as precursors for fungicides and pesticides. While direct studies on the agrochemical properties of this compound are not extensively documented in the provided results, the broader class of cyanoacetamides has shown promise in this area. For example, another compound, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, has been identified as a new fungicide. nih.gov The structural motifs present in this compound could be explored for the development of new agrochemicals with specific modes of action. The synthesis of novel heterocyclic compounds from this precursor could lead to the discovery of molecules with desirable fungicidal or insecticidal properties. mdpi.com

Utilization in Materials Science for Functional Materials

The unique electronic and structural features of this compound make it a candidate for use in materials science for creating functional materials. bldpharm.com The presence of the cyano group and the alkyne moiety can influence the electronic properties of molecules and materials derived from it. These groups can contribute to properties such as conductivity and fluorescence. The ability to incorporate this molecule into larger systems, such as polymers and organic frameworks, opens up possibilities for designing materials with specific optical or electronic characteristics. bldpharm.com

Emerging Research Areas and Future Perspectives

Green Chemistry Approaches in Cyanoacetamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of cyanoacetamide derivatives to improve efficiency and reduce environmental impact. Traditional methods often involve heating at reflux for extended periods. Modern approaches, however, utilize alternative energy sources like microwave and ultrasound irradiation to enhance reaction rates and yields. kau.edu.sa

For instance, the synthesis of N-benzyl-2-cyanoacetamide, a related compound, demonstrates the advantages of these green methods. The reaction of ethyl cyanoacetate (B8463686) with benzylamine (B48309) shows significant improvement in reaction time and yield when conducted under microwave or ultrasound conditions compared to conventional stirring at room temperature. kau.edu.sa

MethodReaction TimeYield (%)
Stirring at Room Temp.1 hour-
Microwave (µw)3 minutes92
Ultrasound (US)15 minutes85
A comparison of different synthetic methods for a representative cyanoacetamide derivative, highlighting the efficiency of green chemistry approaches. Data sourced from a study on N-benzyl-2-cyanoacetamide synthesis. kau.edu.sa

These techniques often reduce or eliminate the need for conventional solvents, decrease energy consumption, and can lead to cleaner reaction profiles with fewer byproducts. kau.edu.sa The application of these methods to the synthesis of 2-cyano-N-(prop-2-yn-1-yl)acetamide is a key area of interest for developing more sustainable manufacturing processes.

Exploration of Novel Catalytic Transformations of this compound

The chemical reactivity of this compound allows for a wide range of catalytic transformations, making it a versatile intermediate for synthesizing more complex molecules. Research is focused on leveraging transition metal catalysis to functionalize its various reactive sites.

Key Catalytic Transformations:

Propargylic Substitution: The propargyl group is a valuable synthon. Catalytic substitution of the hydroxyl group in propargylic alcohols is a powerful method, and similar principles can be applied to activate the propargyl unit in the target acetamide (B32628) for nucleophilic attack. semanticscholar.org

Carbonylation: Palladium-catalyzed carbonylation reactions are effective for creating carbonyl-containing compounds. This strategy could be applied to derivatives of this compound to introduce further complexity. researchgate.net

Cyclization and Annulation: The compound can serve as a precursor in the synthesis of heterocyclic systems. For example, in the synthesis of N-(prop-1-yn-1-yl)quinoline derivatives, the use of a strong base like sodium hydroxide (B78521) can cause isomerization of the alkyne from the terminal (prop-2-yn-1-yl) to an internal position (prop-1-yn-1-yl). researchgate.net In contrast, a milder base preserves the terminal alkyne structure, demonstrating catalytic control over the final product. researchgate.net

C-H Activation: Modern catalytic methods involving transition metals like palladium and rhodium enable the direct functionalization of C-H bonds. nih.gov These strategies could potentially be used to modify the acetamide backbone or other parts of the molecule in a highly selective manner.

Integration into Automated Synthesis Platforms

To accelerate drug discovery and materials science, the integration of chemical syntheses into automated platforms is becoming crucial. These systems allow for the rapid and reproducible production of compound libraries. For industrial-scale synthesis of related compounds, the use of continuous flow reactors and automated platforms is suggested to improve efficiency and consistency. The well-defined reactivity of this compound makes it a suitable candidate for such automated processes, enabling its efficient conversion into a diverse range of derivatives.

High-Throughput Screening in Derivatization for Academic Library Generation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds for biological activity. The scaffold of this compound is an ideal starting point for generating large chemical libraries for HTS.

By systematically reacting the molecule's functional groups—the alkyne, the active methylene (B1212753), and the cyano group—with a variety of reagents, a vast array of derivatives can be produced. For example, libraries of cyanoacetamide derivatives have been synthesized and screened for urease inhibition, with some compounds showing excellent activity. researchgate.net Similarly, libraries based on a pyrazolopyrimidine acetamide core have been created to identify potent ligands for the translocator protein (TSPO), which is implicated in neuroinflammation. nih.gov This approach allows researchers to quickly explore the structure-activity relationship (SAR) and identify promising lead compounds for further development.

Potential for Bio-orthogonal Chemistry Applications (due to the alkyne group)

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne of this compound is a key functional group for this purpose. nih.gov

The most prominent bio-orthogonal reaction involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable triazole linkage between the alkyne-containing molecule and an azide-tagged biomolecule, such as a protein or a glycan. nih.gov This allows for the specific labeling and visualization of biological molecules in their native environment. nih.gov

Another important application is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst. While SPAAC typically uses strained cyclooctynes, the terminal alkyne in this compound can be incorporated into molecules designed for subsequent biological tagging via CuAAC. nih.gov The ability to install this small, reactive handle onto various molecular scaffolds opens up significant potential for developing novel probes and diagnostic tools.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-cyano-N-(prop-2-yn-1-yl)acetamide, and how can reaction conditions be optimized?

Answer:
A common method involves coupling 2-cyanoacetic acid with propargylamine using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine) in dichloromethane. After stirring at room temperature, purification via flash column chromatography (e.g., 40% ethyl acetate/pentane) yields the product . For optimization, consider varying solvent polarity, reaction time, and stoichiometric ratios. Low yields (e.g., 5% in some cases) may result from side reactions; introducing inert atmospheres or pre-activating the acid could improve efficiency. Comparative studies with alternative routes, such as nucleophilic substitution or microwave-assisted synthesis, are recommended for scalability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

  • 1H NMR : Key signals include the propynyl proton (δ ~2.5–3.5 ppm as a triplet or multiplet), the cyano group’s adjacent methylene (δ ~3.3 ppm as a singlet), and the amide proton (δ ~8.3 ppm as a broad singlet). Splitting patterns help confirm substitution .
  • Mass Spectrometry (MS) : Look for the molecular ion peak (M+1) at m/z corresponding to the molecular formula (C₆H₆N₂O). Fragmentation patterns may reveal loss of the cyano (–CN) or propynyl (–C≡CH) groups .
  • FT-IR : Confirm the presence of cyano (C≡N stretch ~2200 cm⁻¹), amide (N–H bend ~1550 cm⁻¹; C=O stretch ~1650 cm⁻¹), and alkyne (C≡C stretch ~2100 cm⁻¹) groups .

Basic: What safety protocols are advised for handling this compound given limited toxicological data?

Answer:
Due to insufficient toxicological studies, adhere to standard precautions:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store in a cool, dry place away from oxidizers and strong acids.
  • Dispose of waste via approved hazardous chemical protocols. Acute toxicity testing (e.g., LD50 in rodents) is recommended for comprehensive risk assessment .

Advanced: How can researchers design experiments to investigate the compound’s enzyme inhibitory activity, such as interactions with carbonic anhydrase?

Answer:

  • In vitro assays : Use purified carbonic anhydrase isoforms in a stopped-flow CO2 hydration assay. Measure inhibition constants (Ki) by varying compound concentrations and monitoring enzymatic activity via pH changes .
  • Molecular docking : Employ software like AutoDock Vina to predict binding modes. Focus on interactions between the cyano group and the enzyme’s zinc ion or hydrophobic pockets. Validate with mutagenesis studies targeting predicted binding residues .
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing the propynyl group with other alkynes or modifying the cyano position) to correlate structural changes with inhibitory potency .

Advanced: What methodologies are suitable for analyzing the hydrolysis kinetics of this compound under environmental or physiological conditions?

Answer:

  • Hydrolysis studies : Conduct experiments in buffered aqueous solutions (pH 2–12) at controlled temperatures. Monitor degradation via HPLC or LC-MS. Calculate rate constants (kobs) and half-lives (t1/2) to assess pH-dependent stability .
  • Mechanistic analysis : Use isotopic labeling (e.g., D2O) or trapping agents (e.g., nucleophiles like hydrazine) to identify intermediates. For example, hydrolysis may yield cyanoacetic acid and propargylamine derivatives .
  • Computational modeling : Apply density functional theory (DFT) to simulate transition states and activation energies for hydrolysis pathways .

Advanced: How can structural modifications enhance the bioactivity of this compound, and what analytical tools validate these changes?

Answer:

  • Derivatization strategies : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the aromatic ring or replace the alkyne with bioisosteres (e.g., cyclopropane) to improve metabolic stability. For anticancer activity, conjugate with heterocycles like thiazolidinone .
  • Validation tools :
    • X-ray crystallography : Resolve crystal structures to confirm modifications.
    • Biological assays : Test cytotoxicity (e.g., CC50 in leukemia cell lines) and selectivity indices (e.g., SR/CCRF-CEM) .
    • ADMET profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to optimize pharmacokinetic properties .

Advanced: How should researchers address contradictions in reported synthetic yields, such as low efficiency in coupling reactions?

Answer:

  • Troubleshooting :
    • Activation efficiency : Pre-activate 2-cyanoacetic acid with HOBt (hydroxybenzotriazole) to enhance coupling.
    • Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve reagent solubility.
    • Catalyst screening : Explore alternative catalysts like HATU for higher reactivity .
  • Process optimization : Implement continuous flow systems or microwave irradiation to reduce reaction times and byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.